molecular formula C13H18O4 B12011201 1-(2,4,5-Trimethoxyphenyl)-1-butanone

1-(2,4,5-Trimethoxyphenyl)-1-butanone

Cat. No.: B12011201
M. Wt: 238.28 g/mol
InChI Key: CSBSTMGRAOUNFM-UHFFFAOYSA-N
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Description

1-(2,4,5-Trimethoxyphenyl)-1-butanone is an organic compound characterized by the presence of a butanone group attached to a 2,4,5-trimethoxyphenyl ring. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis. The trimethoxyphenyl group is known for its versatility and presence in numerous bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4,5-Trimethoxyphenyl)-1-butanone can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction between 2,4,5-trimethoxybenzaldehyde and butanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,5-Trimethoxyphenyl)-1-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4,5-Trimethoxyphenyl)-1-butanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4,5-trimethoxyphenyl)-1-butanone involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, affecting cell division and exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 1-(2,4,5-Trimethoxyphenyl)-1-butanone is unique due to its specific combination of the butanone group and the trimethoxyphenyl ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

1-(2,4,5-trimethoxyphenyl)butan-1-one

InChI

InChI=1S/C13H18O4/c1-5-6-10(14)9-7-12(16-3)13(17-4)8-11(9)15-2/h7-8H,5-6H2,1-4H3

InChI Key

CSBSTMGRAOUNFM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1OC)OC)OC

Origin of Product

United States

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